molecular formula C12H14O4 B1326513 Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate CAS No. 955884-97-6

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate

Cat. No. B1326513
M. Wt: 222.24 g/mol
InChI Key: NEJMNNJFWLVHHF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzofuran derivatives has been explored through various methods. For instance, the electrochemical aryl radical generation followed by cyclization and carboxylation sequences has been used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids . Additionally, the acylation of 2,3-dimethyl-4-hydroxybenzofuran with different acetic acids has been reported to yield a mixture of acyl compounds, which could be analogous to the synthesis of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate . Furthermore, a two-step synthesis involving thermal cyclization and base-catalyzed hydrolysis has been described for 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, which may share similarities with the target compound's synthesis .

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxybenzoate, a compound with a similar benzofuran moiety, has been determined using single-crystal X-ray diffraction, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . This approach could potentially be applied to methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate to gain insights into its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives has been studied in various contexts. For example, the isomerization of 4-aminobenzofurans to 4-hydroxyindoles in acidic medium indicates the potential for ring-opening and rearrangement reactions in benzofuran compounds . This suggests that methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate may also undergo similar transformations under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be inferred from studies on similar compounds. The experimental and computed vibrational spectra of methyl 4-hydroxybenzoate have been correlated, and the energies of frontier orbitals have been used to calculate chemical quantum parameters, which could be relevant to understanding the properties of the target compound . Additionally, the synthesis methods and the resulting molecular structures of related compounds provide a basis for predicting the solubility, stability, and reactivity of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate .

Scientific Research Applications

  • Antimicrobial Agents

    • Field : Pharmacology .
    • Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
    • Method : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
    • Results : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
  • Neurotransmitter Release

    • Field : Neuroscience .
    • Application : Some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain .
    • Method : Specific benzofuran derivatives are used as putative entactogen drugs .
    • Results : These compounds have shown to affect the release of certain neurotransmitters in the brain .
  • Flavoring Agents

    • Field : Food Science .
    • Application : 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol) and its methyl ether 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) are important aroma chemicals and are considered key flavor compounds in many fruits .
    • Method : These compounds are synthesized by a series of enzymatic steps in fruits . HDMF is also a product of the Maillard reaction .
    • Results : Due to their attractive sensory properties, they are highly appreciated by the food industry .
  • Wine Aroma

    • Field : Oenology .
    • Application : HDMF has been frequently found in wines .
    • Method : The presence of HDMF in wines contributes to their unique aroma profile .
    • Results : The addition of HDMF enhances the overall sensory experience of the wine .
  • Antioxidants

    • Field : Biochemistry .
    • Application : Hydroxymaltol, which is formed from the rearrangement of certain ketones, has strong antioxidant properties due to its enolone unit .
    • Method : The antioxidant properties of hydroxymaltol are utilized in various biochemical applications .
    • Results : The use of hydroxymaltol can help in neutralizing harmful free radicals in the body .
  • Antibiotics

    • Field : Pharmacology .
    • Application : Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, especially those containing a fluorine atom, are known as highly effective antibiotics .
    • Method : These compounds are synthesized in the lab and have shown to be similar to commonly used quinolones .
    • Results : The sulfur atom in the 2 position of the quinoline moiety improves antibacterial activity .
  • Neurodegenerative Diseases

    • Field : Neuroscience .
    • Application : Certain compounds have recently attracted interest in the treatment of neurodegenerative diseases .
    • Method : These compounds are used in the development of new effective drugs for neurodegenerative diseases .
    • Results : These compounds are useful in the treatment of neurodegenerative diseases .

properties

IUPAC Name

methyl 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2)6-8-9(13)4-7(11(14)15-3)5-10(8)16-12/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMNNJFWLVHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2O1)C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648629
Record name Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate

CAS RN

955884-97-6
Record name Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To the mixture of 4-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid methyl ester and 6-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester (3d) (1.74 g, 7.36 mmol) in CH2Cl2 (10 mL) at 0° C. was added BBr3 (22.0 mL, 22 mmol, 1.0 M solution in CH2Cl2). The reaction mixture was stirred at 0° C. for 6 hr, quenched with H2O (100 mL), extracted with CH2Cl2(2×100 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography eluting with 10% EtOAc in hexanes to give an pale yellow solid (171 mg, 10% yield). 1H NMR (400 MHz, CDCl3) δ 7.15 (s, 1 H) 6.99 (s, 1 H) 5.87 (s, 1 H) 3.89 (s, 3 H) 3.00 (s, 2 H) 1.50 (s, 6 H); LCMS for C12H14O4 m/z 223.0 (M+H)+.
Name
4-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Yield
10%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-bis-methoxymethoxy-4-(2-methyl-allyl)-benzoic acid methyl ester (31) (3.6 g, 9.02 mmol) in methanol (5 mL) was added 1.3 mL concentrated aqueous HCl. The reaction mixture was heated to reflux for 1 hr, quenched with H2O (100 mL), extracted with EtOAc (2×100 mL), dried over MgSO4 and concentrated. The residue was purified by flash column chromatography eluting with 5% EtOAc in hexane to give a pale yellow solid (1.08 g, 54% yield). 1H NMR (400 MHz, CDCl3) δ 7.12 (d, J=1.26 Hz, 1 H) 7.00 (d, J=1.01 Hz, 1 H) 5.63 (s, 1 H) 3.89 (s, 3 H) 3.00 (s, 2 H) 1.50 (s, 6 H); LCMS for C12H14O4 m/z 223.10 (M+H)+.
Name
3,5-bis-methoxymethoxy-4-(2-methyl-allyl)-benzoic acid methyl ester
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
54%

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